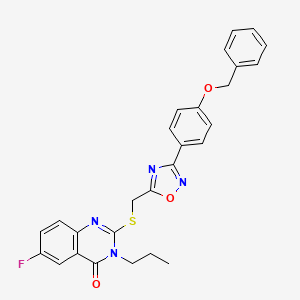

2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one

描述

The compound 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one (hereafter referred to as Compound X) is a heterocyclic molecule featuring a quinazolin-4(3H)-one core fused with a 1,2,4-oxadiazole ring. Key structural attributes include:

- A propyl chain at the N3 position, contributing to lipophilicity and membrane permeability.

- A thioether bridge connecting the oxadiazole and quinazolinone systems, which may influence metabolic stability .

属性

IUPAC Name |

6-fluoro-2-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN4O3S/c1-2-14-32-26(33)22-15-20(28)10-13-23(22)29-27(32)36-17-24-30-25(31-35-24)19-8-11-21(12-9-19)34-16-18-6-4-3-5-7-18/h3-13,15H,2,14,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPKVVYHCLONPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one typically involves a multi-step process:

Formation of the oxadiazole ring: : This is often achieved through the reaction of benzyloxy benzohydrazide with chloroacetyl chloride in the presence of an acid catalyst, leading to the formation of the oxadiazole core.

Introduction of the fluoroquinazolinone moiety: : This step involves the nucleophilic substitution reaction of 6-fluoro-3-propylquinazolin-4(3H)-one with the oxadiazole intermediate, using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Thiol addition: : The final compound is obtained by reacting the intermediate with a suitable thiol reagent under controlled conditions, typically in an inert atmosphere.

Industrial Production Methods: The industrial production may incorporate these steps with optimized reaction conditions and yields. This might involve continuous flow processes to enhance efficiency and scalability, ensuring high purity and yield.

Types of Reactions

Oxidation: : The compound undergoes oxidation reactions where specific functional groups such as thiols can be converted into disulfides or sulfoxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: : It can also undergo reduction reactions, such as the reduction of the oxadiazole ring to corresponding amines using reducing agents like lithium aluminium hydride (LiAlH4).

Substitution: : Halogenation reactions can replace the fluorine atom with other nucleophiles under specific conditions.

Common Reagents and Conditions

Oxidation: : H2O2, m-CPBA.

Reduction: : LiAlH4.

Substitution: : Nucleophilic agents in the presence of a base.

Major Products: The reactions can yield various products such as disulfides, sulfoxides, and amines, depending on the reaction conditions and reagents used.

Chemistry

Used as a precursor in organic synthesis for developing new compounds with potential therapeutic properties.

Biology

Investigated for its interactions with specific proteins and enzymes due to its unique molecular structure.

Medicine

Industry

Utilized in the synthesis of advanced materials and as a chemical probe in various industrial processes.

作用机制

Mechanism: The compound exerts its effects through specific interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind selectively to active sites, inhibiting or modifying the function of these biomolecules.

Molecular Targets and Pathways

Targets: : Enzymes, protein kinases, and receptors.

Pathways: : Signal transduction pathways, metabolic pathways.

Similar Compounds

2-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazole: : Shares a similar oxadiazole ring but lacks the quinazolinone moiety.

6-Fluoro-3-propylquinazolin-4(3H)-one: : Contains the quinazolinone core but does not have the oxadiazole ring.

Thioquinazolines: : Compounds with a thio group on the quinazoline ring, differing in substitution patterns.

Uniqueness: 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one stands out due to its combination of oxadiazole and quinazolinone moieties linked through a thiomethyl bridge. This unique structure confers distinctive chemical and biological properties, making it a valuable subject for further research and development.

There you have it! What's next on the agenda?

生物活性

The compound 2-(((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one is a complex organic molecule characterized by its unique structural features, including a quinazolinone core, an oxadiazole moiety, and a benzyloxyphenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 518.5 g/mol. The structure can be broken down into several key components:

| Component | Description |

|---|---|

| Quinazolinone | A bicyclic structure known for diverse pharmacological properties. |

| Oxadiazole | A five-membered heterocyclic ring that often exhibits biological activity. |

| Benzyloxy Group | Enhances lipophilicity and may influence receptor binding. |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, similar to other oxadiazole derivatives that have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

- Receptor Modulation : It may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

Recent research has highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have demonstrated significant inhibition against hepatoma cells, suggesting broad applications in cancer therapy . In vitro studies indicated that treatment with related compounds led to reduced cell proliferation and migration in dose-dependent manners.

Enzyme Inhibition

Studies on similar compounds have reported potent inhibition of monoamine oxidase B (MAO B), with IC50 values in the low nanomolar range (1.4 - 4.6 nM), demonstrating high selectivity over MAO A . This suggests that the compound could be developed as a therapeutic agent for neurological disorders where MAO B is implicated.

Case Studies

- Hepatoma Cell Studies : In a study assessing the effects of related oxadiazole compounds on hepatoma cell lines, significant reductions in cell viability were observed at concentrations as low as 1 µM, indicating strong anticancer properties .

- MAO B Inhibition : Another study focused on the synthesis and evaluation of benzyloxyphenyl oxadiazoles found that specific derivatives exhibited reversible and selective inhibition of MAO B, with promising implications for treating depression and neurodegenerative diseases .

Comparative Analysis

The following table compares the biological activity of various oxadiazole-containing compounds:

科学研究应用

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to quinazolinones and oxadiazoles. For instance, derivatives of quinazolinone have shown promising results in inhibiting various cancer cell lines by inducing apoptosis and halting cell proliferation. The specific compound discussed may exhibit similar properties due to its structural analogies.

Neuroprotective Effects

Research has highlighted the potential of oxadiazole derivatives in neuroprotection. A related study demonstrated that compounds with the oxadiazole moiety could inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases like Parkinson's disease. The neuroprotective effect is believed to stem from antioxidant properties and the ability to chelate metal ions, thereby reducing oxidative stress.

Antimicrobial Properties

Compounds containing benzyloxy groups have been reported to possess antimicrobial activity against various pathogens. The structural features of this compound may enhance its efficacy against bacterial and fungal infections, making it a candidate for developing new antimicrobial agents.

Case Study 1: Quinazolinone Derivatives in Cancer Therapy

A study published in Journal of Medicinal Chemistry explored various quinazolinone derivatives, revealing that modifications at the C6 position significantly enhanced their anticancer activity against breast cancer cell lines. The findings suggest that similar modifications to the compound could yield potent anticancer agents .

Case Study 2: Neuroprotective Agents Against Parkinson's Disease

Research conducted on oxadiazole derivatives indicated that certain compounds exhibited selective inhibition of MAO-B, leading to neuroprotective effects in animal models of Parkinson's disease. The compound's structural features may provide similar benefits, warranting further investigation into its neuroprotective capabilities .

Case Study 3: Antimicrobial Efficacy

A comparative study on benzyloxyphenyl derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that structural variations influenced potency, suggesting that the compound could be optimized for enhanced antimicrobial effects .

相似化合物的比较

Table 1: Comparative Analysis of Compound X and Analogues

*Estimated via molecular formula; †Reported as [M−2HCl+H]+ in ESI-MS .

Key Observations

Core Structure Influence: Compound X’s quinazolinone-oxadiazole hybrid contrasts with the urea-thiazole-piperazine systems in . Quinazolinones are rigid, planar structures favoring intercalation or enzyme inhibition, whereas urea derivatives exhibit hydrogen-bonding versatility .

Substituent Effects: The 6-fluoro group in Compound X may enhance electronegativity and bioavailability compared to the 3-fluorophenyl group in 2a .

Synthetic Yields: Yields for urea derivatives in range from 70.7–78.4%, suggesting moderate efficiency. Compound X’s synthesis (if analogous) may face challenges due to its complex oxadiazole-quinazolinone linkage.

Thermal Stability :

- Melting points for urea derivatives (188–207°C ) reflect moderate thermal stability. Compound X’s melting point is unreported but could be higher due to aromatic stacking.

Computational and Experimental Insights

Density Functional Theory (DFT) Analysis

For example:

- The oxadiazole ring may exhibit electron-deficient behavior, stabilizing charge-transfer interactions.

- The 6-fluoro substituent likely reduces the quinazolinone’s HOMO-LUMO gap, enhancing reactivity .

Crystallographic Data

highlights SHELX’s role in small-molecule refinement. If Compound X’s crystal structure is resolved via SHELXL, its bond lengths/angles could clarify conformational stability and intermolecular interactions .

常见问题

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

The synthesis involves multi-step reactions, starting with the formation of the quinazolinone core. Key steps include:

- Oxadiazole-thiol intermediate preparation : Reacting 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde with thiourea under acidic conditions to form the thiol derivative.

- Thioether linkage : Coupling the thiol intermediate with 6-fluoro-3-propylquinazolin-4(3H)-one using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO.

- Microwave-assisted synthesis : To enhance efficiency, microwave irradiation (80–120°C, 20–40 min) reduces reaction time compared to conventional reflux (6–8 hours) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/methanol) for high purity.

Q. How can the physicochemical properties (e.g., pKa, solubility) of this compound be characterized?

- Potentiometric titrations : Determine pKa using tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol or DMF). Plot mV vs. titrant volume to calculate half-neutralization potentials (HNP) .

- Solubility profiling : Test in solvents (DMSO for stock solutions) and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy. Low aqueous solubility is typical due to hydrophobic substituents (benzyloxy, propyl) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation. Compare to structurally similar thiazolo-triazole derivatives (e.g., Compound B in ).

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on oxadiazole or quinazolinone) affect target binding and selectivity?

- Oxadiazole modifications : Replacing benzyloxy with electron-withdrawing groups (e.g., nitro) may enhance interaction with enzymatic pockets (e.g., kinase ATP-binding sites).

- Quinazolinone fluorination : The 6-fluoro group increases electronegativity, potentially improving DNA intercalation or topoisomerase inhibition. Compare to fluorophenyl analogs in .

- Molecular docking : Use AutoDock Vina to simulate binding to targets like EGFR or DHFR. Validate with SPR (surface plasmon resonance) for binding kinetics .

Q. What strategies resolve contradictions in biological activity data across similar analogs?

- Meta-analysis : Compare datasets from compounds with shared scaffolds (e.g., thiazolo-triazoles in ). Differences in activity may arise from assay conditions (e.g., cell line variability) or substituent stereochemistry.

- Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–100 µM) and replicate experiments to minimize false positives/negatives .

Q. How can stability under physiological conditions be assessed, and what degradation products are anticipated?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor via HPLC-MS to identify degradation products (e.g., cleavage of thioether linkage) .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks. Use TLC (toluene:ethyl acetate, 8:2) to detect decomposition .

Q. What computational methods predict metabolic pathways and potential toxicity?

- In silico metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., oxidation of propyl group or glucuronidation of benzyloxy moiety) .

- Toxicity profiling : Screen for hERG channel inhibition (PatchXpress) and hepatotoxicity (HepG2 cell viability assays) .

Methodological Notes

- Synthetic reproducibility : Maintain anhydrous conditions during coupling steps to prevent hydrolysis of the oxadiazole ring .

- Analytical validation : Cross-validate HPLC purity data with ¹H NMR integration (e.g., aromatic proton ratios) .

- Data interpretation : Use cheminformatics tools (e.g., MOE) to correlate structural features with activity trends across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。